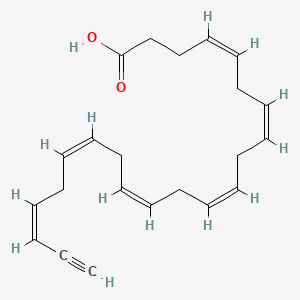

4Z,7Z,10Z,13Z,16Z,19Z-Docosahexaen-21-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Docosahexaenoic Acid Alkyne is a derivative of docosahexaenoic acid, a polyunsaturated fatty acid predominantly found in the brain and retina. This compound is characterized by the presence of an alkyne group, which makes it a valuable tool in various biochemical applications, particularly in the field of click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various synthetic routes, including the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The reaction conditions often involve the use of copper(I) salts and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of docosahexaenoic acid, the precursor to Docosahexaenoic Acid Alkyne, is commonly achieved through the cultivation of microalgae such as Schizochytrium sp. These microalgae are known for their high lipid content, which includes significant amounts of docosahexaenoic acid . The extracted docosahexaenoic acid can then be chemically modified to introduce the alkyne group.

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic Acid Alkyne undergoes various chemical reactions, including:

Addition Reactions: The alkyne group can participate in addition reactions, forming new carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

Substitution Reactions: The alkyne group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Copper(I) salts: Used in CuAAC reactions to facilitate the addition of azide-containing molecules.

Oxidizing agents: Such as potassium permanganate or ozone, used for oxidation reactions.

Major Products:

Cycloaddition Products: Resulting from CuAAC reactions.

Oxygenated Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Docosahexaenoic Acid Alkyne has a wide range of applications in scientific research:

Chemistry: Used in click chemistry to label and track biomolecules.

Biology: Employed in studying lipid metabolism and signaling pathways.

Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties

Industry: Utilized in the production of specialized lipid-based products.

Mechanism of Action

The mechanism of action of Docosahexaenoic Acid Alkyne involves its incorporation into cellular membranes and subsequent participation in signaling pathways. The alkyne group allows for the attachment of various reporter molecules, facilitating the study of lipid localization and metabolism . Additionally, docosahexaenoic acid derivatives are known to modulate the activity of G-protein coupled receptors and other membrane-associated proteins, influencing cellular signaling and function .

Comparison with Similar Compounds

Eicosapentaenoic Acid Alkyne: Another polyunsaturated fatty acid derivative with an alkyne group.

Arachidonic Acid Alkyne: A similar compound used in the study of lipid signaling.

Uniqueness: Docosahexaenoic Acid Alkyne is unique due to its high degree of unsaturation and the presence of an alkyne group, which makes it particularly useful in click chemistry applications. Its ability to integrate into cellular membranes and participate in signaling pathways also sets it apart from other similar compounds .

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaen-21-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1,3-4,6-7,9-10,12-13,15-16,18-19H,5,8,11,14,17,20-21H2,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUIIMXQHORMY-KUBAVDMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)

![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)

![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)